2-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-5-oxo-1-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-5-oxo-1-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-5-oxo-1-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-component reactions. One common method is a four-component reaction involving hydrazine hydrate, ethyl acetoacetate, 2-hydroxybenzaldehydes, and malononitrile in water at ambient temperature . This catalyst-free reaction is efficient and environmentally friendly.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using water as a solvent and avoiding catalysts, can be applied to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The pyrazole and thiadiazole rings can be oxidized under specific conditions.
Reduction: The carbonyl group in the hexahydroquinoline core can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenated compounds and strong bases like sodium hydride are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrazole N-oxides, while reduction can yield alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile building block for synthesizing more complex heterocyclic systems. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .
Biology
In biological research, derivatives of this compound have shown potential as enzyme inhibitors and antimicrobial agents. The presence of the pyrazole and thiadiazole rings contributes to its biological activity .
Medicine
Medicinal chemistry applications include the development of new drugs targeting specific enzymes and receptors. The compound’s structure allows for modifications that can enhance its pharmacological properties .
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, polymers, and other functional materials. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of this compound involves interactions with specific molecular targets, such as enzymes and receptors. The pyrazole and thiadiazole rings can form hydrogen bonds and hydrophobic interactions with target proteins, leading to inhibition or activation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
5-amino-1-methyl-4-ethoxycarbonylpyrazole: This compound shares the pyrazole ring but differs in its substituents.
2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile: Similar in structure but contains a chromene ring instead of a hexahydroquinoline core.
Uniqueness
The uniqueness of 2-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-5-oxo-1-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile lies in its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H25N7OS2 |
---|---|
Molecular Weight |
455.6 g/mol |
IUPAC Name |
2-amino-4-(1-ethyl-3-methylpyrazol-4-yl)-5-oxo-1-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C21H25N7OS2/c1-5-27-10-14(12(4)26-27)17-13(9-22)19(23)28(15-7-6-8-16(29)18(15)17)20-24-25-21(31-20)30-11(2)3/h10-11,17H,5-8,23H2,1-4H3 |
InChI Key |
FNAQBRBMNZAETQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2C(=C(N(C3=C2C(=O)CCC3)C4=NN=C(S4)SC(C)C)N)C#N |
Origin of Product |
United States |
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